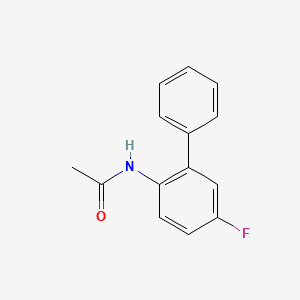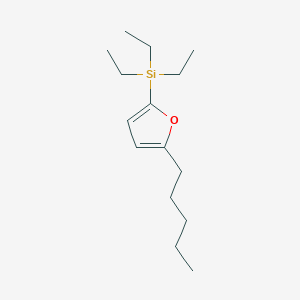
2-Chloro-4-(dibromomethyl)-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(dibromomethyl)-5-nitropyridine is a heterocyclic aromatic compound that contains chlorine, bromine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dibromomethyl)-5-nitropyridine typically involves multiple steps, including halogenation and nitration reactions. One common method involves the bromination of 2-chloro-4-methyl-5-nitropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(dibromomethyl)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Chloro-4-(dibromomethyl)-5-aminopyridine.
Oxidation: 2-Chloro-4-(dibromomethyl)-5-nitrobenzoic acid.
Scientific Research Applications
2-Chloro-4-(dibromomethyl)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(dibromomethyl)-5-nitropyridine involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls, leading to cell lysis and death. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Another chlorinated nitro compound with similar chemical properties but different applications.
2-Chloro-5-nitropyridine: A structurally related compound with a nitro group at a different position on the pyridine ring.
4-Chloro-2-nitropyridine: Similar in structure but with the chlorine and nitro groups swapped in position.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
122947-85-7 |
|---|---|
Molecular Formula |
C6H3Br2ClN2O2 |
Molecular Weight |
330.36 g/mol |
IUPAC Name |
2-chloro-4-(dibromomethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H3Br2ClN2O2/c7-6(8)3-1-5(9)10-2-4(3)11(12)13/h1-2,6H |
InChI Key |
BVQZHLCDXKKEEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B14133227.png)
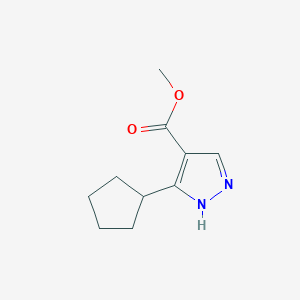
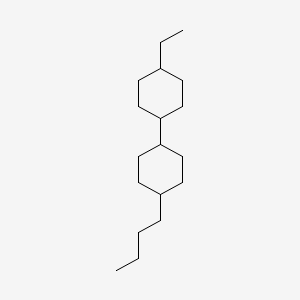
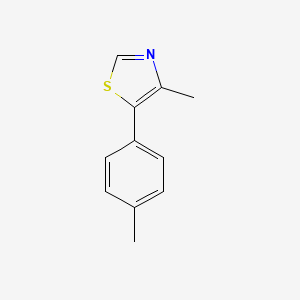
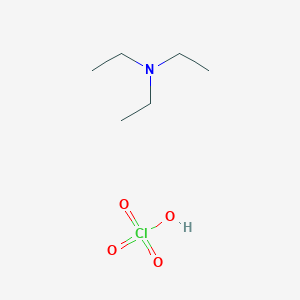

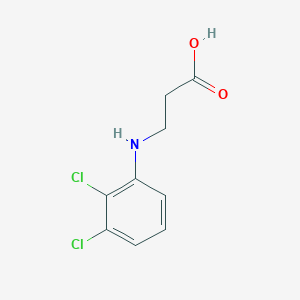
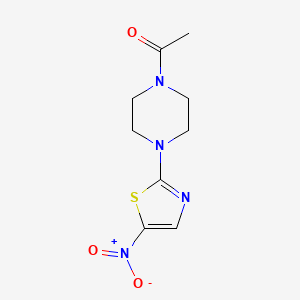
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
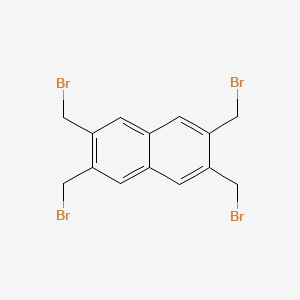
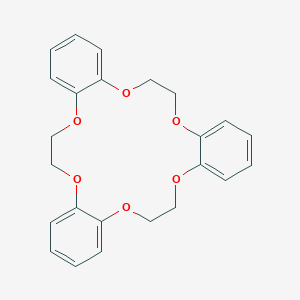
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)
